4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. This compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline derivatives with 4-methylpiperazine. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is used to convert tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines . The reaction conditions often include the use of copper catalysts and various aliphatic and aromatic alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Cycloaddition Reactions: The CuAAC reaction is a notable example, where the compound forms triazoloquinoxalines and triazoloimidazoquinoxalines.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Aliphatic and Aromatic Alkynes: React with tetrazolo[1,5-a]quinoxalines to form various derivatives.
Major Products
Triazoloquinoxalines: Formed through CuAAC reactions.
Triazoloimidazoquinoxalines: Another product of CuAAC reactions.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline involves its interaction with serotonin receptors. It acts as a full agonist for the 5-hydroxytryptamine receptor 1B (5-HT1B), with high selectivity over other serotonin receptors . This interaction stimulates the physiological activity at the cell receptors, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline: Another compound with similar structural features and biological activities.
Triazoloquinoxalines: Compounds formed through CuAAC reactions with similar pharmacological properties.
Uniqueness
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is unique due to its specific interaction with serotonin receptors and its potential as a prodrug. Its ability to undergo various chemical reactions, such as CuAAC, also adds to its versatility in medicinal chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
62645-03-8 |
---|---|
Molekularformel |
C13H15N7 |
Molekulargewicht |
269.31 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C13H15N7/c1-18-6-8-19(9-7-18)12-13-15-16-17-20(13)11-5-3-2-4-10(11)14-12/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
PLQMNSQPTVDPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.